Isobutyrylglycine (CAS: 15926-18-8) is a highly specific acylglycine conjugate formed from isobutyryl-CoA and glycine. In industrial and clinical procurement, it is primarily sourced as an analytical reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows[1]. As a critical biomarker for valine metabolism and isobutyryl-CoA dehydrogenase deficiency (IBDD), high-purity isobutyrylglycine is essential for calibrating diagnostic assays, validating metabolomic screening panels, and serving as a reliable internal control in dried blood spot (DBS) extraction protocols [2].
Substituting isobutyrylglycine with generic acylglycine mixtures, its free acid precursor (isobutyric acid), or its straight-chain structural isomer (butyrylglycine) leads to critical failures in quantitative workflows [1]. Isobutyrylglycine and butyrylglycine share the identical molecular weight (145.16 g/mol) and exhibit highly similar mass spectrometric fragmentation patterns, making them indistinguishable without precise, standard-calibrated chromatographic resolution [2]. Furthermore, utilizing free isobutyric acid fails to replicate the distinct electrospray ionization (ESI) efficiency and matrix suppression effects of the glycine conjugate, rendering it ineffective as a quantitative standard for multiplexed newborn screening or targeted metabolomic panels[1].
In targeted metabolomics, distinguishing between structural isomers is a primary analytical hurdle. Under optimized UPLC-MS/MS conditions using a C18 column, isobutyrylglycine demonstrates a distinct retention time (e.g., 5.44 min) compared to its straight-chain isomer, butyrylglycine, which elutes later [1]. Procurement of the exact isobutyrylglycine standard is required to establish accurate calibration curves and retention time windows, as both compounds share the same exact mass and similar fragmentation patterns, precluding differentiation by mass-to-charge ratio alone[1].
| Evidence Dimension | Chromatographic retention time (UPLC C18) |
| Target Compound Data | Isobutyrylglycine (RT ~5.44 min) |
| Comparator Or Baseline | Butyrylglycine (distinct, later eluting RT) |
| Quantified Difference | Baseline resolution in optimized gradient elution |
| Conditions | UPLC C18 column, positive ion mode MS/MS |
Procurement of the exact isomer standard is mandatory to prevent false-positive diagnostic results in multiplexed metabolic screening panels.
For high-throughput metabolomic screening, isobutyrylglycine demonstrates high processability and compatibility with 3-nitrophenylhydrazine (3-NPH) derivatization in aqueous solutions[1]. Unlike free short-chain fatty acids which often require complex organic extraction, the glycine conjugate reacts rapidly without the need for a quenching step, significantly enhancing ionization efficiency and lowering detection limits in LC-MS/MS workflows compared to underivatized baselines [1].
| Evidence Dimension | Detection sensitivity and workflow speed |
| Target Compound Data | 3-NPH derivatized isobutyrylglycine (rapid aqueous reaction) |
| Comparator Or Baseline | Underivatized isobutyrylglycine / free fatty acids |
| Quantified Difference | Enhanced ionization efficiency and elimination of quenching steps |
| Conditions | Aqueous 3-NPH derivatization, LC-Orbitrap-MS |
Streamlines sample preparation and improves detection limits for industrial and clinical metabolomic profiling.
Isobutyrylglycine is utilized as a primary standard in second-tier testing (2TT) panels for dried blood spot (DBS) samples [1]. When compared to using surrogate markers or un-conjugated precursors like isobutyric acid, pure isobutyrylglycine provides an exact match for the endogenous matrix effects and extraction recoveries encountered in UPLC-MS/MS [1]. This ensures targeted sensitivity and specificity in detecting specific acyl-CoA dehydrogenase deficiencies when spiked as an internal quality control [1].
| Evidence Dimension | Assay sensitivity and matrix recovery |
| Target Compound Data | Isobutyrylglycine (exact endogenous match, high sensitivity in 2TT panels) |
| Comparator Or Baseline | Non-conjugated surrogate markers (e.g., free isobutyric acid) |
| Quantified Difference | Elimination of differential matrix suppression |
| Conditions | DBS extraction, UPLC-MS/MS (Acquity BEH C18) |
Ensures reproducible, high-fidelity quantification required for regulatory-compliant clinical diagnostic manufacturing.
Procured to calibrate LC-MS/MS instruments for the precise detection of isobutyryl-CoA dehydrogenase deficiency (IBDD) via dried blood spot analysis, ensuring accurate differentiation from short-chain acyl-CoA dehydrogenase (SCAD) deficiency [1].
Utilized as a reference material for quantifying N-acyl glycines in plasma and urine to track metabolic dysregulation and disease progression, often utilizing 3-NPH derivatization workflows [2].
Employed by analytical laboratories to optimize UPLC gradients for the baseline separation of closely related acylglycine isomers, specifically distinguishing isobutyrylglycine from butyrylglycine [3].